molecular formula C5H8N4O B120762 5-Amino-3-methylpyrazole-1-carboxamide CAS No. 143438-33-9

5-Amino-3-methylpyrazole-1-carboxamide

Cat. No. B120762
M. Wt: 140.14 g/mol
InChI Key: VYQFWDWVVPKUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methylpyrazole-1-carboxamide (AMP) is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and ethanol. AMP has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

5-Amino-3-methylpyrazole-1-carboxamide exerts its biological effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and tumor growth. 5-Amino-3-methylpyrazole-1-carboxamide can also induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, 5-Amino-3-methylpyrazole-1-carboxamide has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.

Biochemical And Physiological Effects

5-Amino-3-methylpyrazole-1-carboxamide has been found to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Amino-3-methylpyrazole-1-carboxamide can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Moreover, 5-Amino-3-methylpyrazole-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

5-Amino-3-methylpyrazole-1-carboxamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. 5-Amino-3-methylpyrazole-1-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 5-Amino-3-methylpyrazole-1-carboxamide has some limitations, such as its low solubility in organic solvents and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and exposure time when using 5-Amino-3-methylpyrazole-1-carboxamide in laboratory experiments.

Future Directions

There are several future directions for research on 5-Amino-3-methylpyrazole-1-carboxamide. One potential direction is to investigate the role of 5-Amino-3-methylpyrazole-1-carboxamide in regulating the immune system and its potential use as an immunomodulatory agent. Another direction is to explore the potential of 5-Amino-3-methylpyrazole-1-carboxamide as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of new synthetic methods for 5-Amino-3-methylpyrazole-1-carboxamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.

Synthesis Methods

5-Amino-3-methylpyrazole-1-carboxamide can be synthesized through various methods, including the reaction of 3-methylpyrazole with cyanamide in the presence of a catalyst, or the reaction of 3-methyl-1H-pyrazole with formamide. The yield of 5-Amino-3-methylpyrazole-1-carboxamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

5-Amino-3-methylpyrazole-1-carboxamide has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as an antitumor, antiviral, and anti-inflammatory agent. 5-Amino-3-methylpyrazole-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-amino-3-methylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(6)9(8-3)5(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFWDWVVPKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylpyrazole-1-carboxamide

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